The synthesis of propionicin PLG-1 occurs during the fermentation process of Propionibacterium thoenii. The production can be significantly enhanced through fed-batch fermentation techniques, where nutrients are gradually added to maintain optimal growth conditions. The bacterium is typically cultured in nutrient-rich media such as nutrient broth, and the fermentation is monitored over time .
The molecular structure of propionicin PLG-1 is characterized by its relatively small size, with a molecular weight of approximately 16.2 kDa. The structural analysis often involves techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting, which confirm the presence and purity of the bacteriocin .
Propionicin PLG-1 exhibits antimicrobial activity primarily through its interaction with target cell membranes of sensitive bacteria. The bacteriocin disrupts these membranes, leading to cell lysis and death.
The mechanism by which propionicin PLG-1 exerts its antimicrobial effects involves several steps:
Data from studies indicate that propionicin PLG-1 exhibits a dose-dependent response against sensitive strains, highlighting its potential for use in therapeutic applications .
Relevant analyses have shown that propionicin PLG-1 retains activity under various environmental conditions typical in food processing scenarios .
Propionicin PLG-1 has several promising applications:
Research continues to explore these applications further, particularly in enhancing food safety protocols and developing novel therapeutic strategies against bacterial infections .
Propionicin PLG-1 is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by the dairy-associated bacterium Propionibacterium thoenii. With a molecular weight of 9,328 Da and comprising 99 amino acid residues, it belongs to class II bacteriocins, characterized by heat stability, moderate molecular mass, and membrane-targeting activity [1] [6]. Unlike lantibiotics (class I), PLG-1 lacks post-translational modifications like lanthionine rings. Its broad inhibitory spectrum targets Gram-positive pathogens and spoilage organisms, positioning it as a candidate for food biopreservation [5] [6].
P. thoenii P127 (reclassified as Acidipropionibacterium thoenii) is a Gram-positive, anaerobic-to-aerotolerant bacterium within the Actinobacteria class. Isolated from dairy environments, it thrives in lactose-rich niches like cheese brine [6]. Strain P127 exhibits pleomorphic rod morphology and produces propionic acid as a primary metabolite. Genomic analysis confirms bacteriocin gene clusters in this strain, though PLG-1’s genetic architecture remains distinct from other propionicins like jenseniin G or propionicin T1 [1] [6].
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